molecular formula C29H31NO11S B1665558 Adriamycin 14-thiopropionate CAS No. 102045-67-0

Adriamycin 14-thiopropionate

Cat. No. B1665558
M. Wt: 601.6 g/mol
InChI Key: CHQMQLOAJJBABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adriamycin 14-thiopropionate is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Scientific Research Applications

1. Antitumor Activity and Metabolic Conversion

  • Adriamycin 14-thiopropionate has been evaluated for its antitumor activity, particularly in its interaction with DNA and its subsequent impact on cancer cells. A study by Seshadri, Idriss, and Israel (1986) demonstrated the preparation of N-(trifluoroacetyl)adriamycin 14-thio esters and their in vitro growth inhibition and in vivo antitumor activity, particularly against murine P388 leukemia. These compounds undergo metabolic conversion to N-(trifluoroacetyl)adriamycin by the action of nonspecific serum and tissue esterases (Seshadri, Idriss, & Israel, 1986).

2. Covalent Binding to Proteins

  • Adriamycin's interaction with proteins has been a subject of interest. Research by Ghezzi et al. (1981) provided evidence for the covalent binding of adriamycin to rat liver microsomal proteins, highlighting the drug’s potential molecular interactions beyond its primary anticancer activity (Ghezzi, Donelli, Pantarotto, Facchinetti, & Garattini, 1981).

3. DNA Interactions and Derivatives Synthesis

  • The synthesis and antitumor evaluation of adriamycin analogues, such as N-(trifluoroacetyl)adriamycin 14-O-hemiester derivatives, have been explored. These analogues exhibit significant antitumor activity and have undergone clinical trials. This research is crucial for understanding the drug’s mechanism of action and potential for enhanced therapeutic use (Israel, Potti, & Seshadri, 1985).

4. Mechanisms of Action in Cancer Treatment

  • Understanding the molecular basis of adriamycin’s antitumor activity has been a significant area of research. Studies have shown that adriamycin interacts with nucleic acids and cell membranes and is capable of inducing DNA damage mediated by mammalian DNA topoisomerase II, which is a critical component in its anticancer efficacy (Tewey, Rowe, Yang, Halligan, & Liu, 1984).

5. Clinical Trials and Chemotherapy Effects

properties

CAS RN

102045-67-0

Product Name

Adriamycin 14-thiopropionate

Molecular Formula

C29H31NO11S

Molecular Weight

601.6 g/mol

IUPAC Name

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] ethanethioate

InChI

InChI=1S/C29H31NO11S/c1-11-24(33)15(30)7-19(40-11)41-17-9-29(38,18(32)10-42-12(2)31)8-14-21(17)28(37)23-22(26(14)35)25(34)13-5-4-6-16(39-3)20(13)27(23)36/h4-6,11,15,17,19,24,33,35,37-38H,7-10,30H2,1-3H3

InChI Key

CHQMQLOAJJBABN-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CSC(=O)C)O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Adriamycin 14-thiopropionate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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